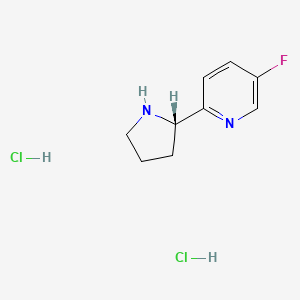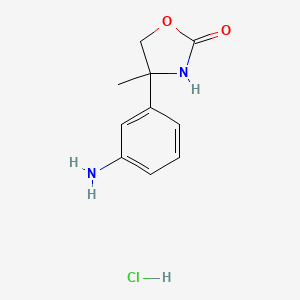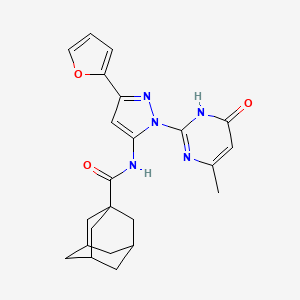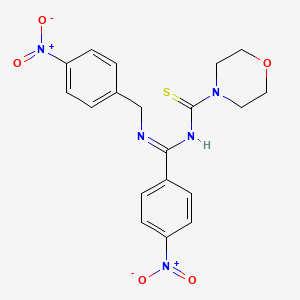
4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid, also known as 4-(3,4-dipropoxybenzyl)oxobutyric acid (DPBOB), is a carboxylic acid used in a variety of scientific research applications. It is a synthetic compound with a molecular formula of C13H18O4 and a molecular weight of 246.27 g/mol. The structure of DPBOB consists of three propoxy groups attached to a phenyl ring, which is connected to an oxobutanoic acid group. This unique structure allows DPBOB to be used in a variety of scientific research applications, such as drug synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Molecular Docking and Biological Activity
Research by Vanasundari et al. (2018) provides a comparative study on the structural, electronic, and optical characteristics of butanoic acid derivatives through experimental and theoretical analyses. These compounds exhibit promising nonlinear optical properties and are potential candidates for pharmacological significance due to their good biological activities as inferred from Auto-dock studies. This suggests their role in inhibiting Placenta growth factor (PIGF-1), indicating a potential pharmaceutical application (Vanasundari et al., 2018).
Spectroscopic and Structural Analysis
Another facet of research focuses on the synthesis and structural confirmation of related butanoic acid derivatives, such as the study by Rahul Raju et al. (2015). Their work on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, analyzed through IR, NMR, and X-ray diffraction, contributes to understanding the vibrational, electronic, and optical characteristics of these compounds. This comprehensive analysis not only confirms the structure of the compound but also lays the groundwork for further exploration of its potential applications in material science and pharmacology (Rahul Raju et al., 2015).
Nonlinear Optical Materials
The research also delves into the optical properties of butanoic acid derivatives. For instance, the study on molecular docking, vibrational, and structural analyses indicates these compounds as viable candidates for nonlinear optical materials due to their significant dipole moments and first hyperpolarizabilities. This aligns with the broader scientific endeavor to develop new materials with enhanced optical performances for applications in laser technology and optical computing (K. Vanasundari et al., 2018).
Advanced Oxidation Processes
Further extending the scope of application, research into advanced oxidation processes showcases the potential environmental application of related compounds. The study on the Cr(III)/Cr(VI) redox cycle, for example, demonstrates the capability of certain butanoic acid derivatives in facilitating the oxidative degradation of organic pollutants. This suggests a promising avenue for utilizing these compounds in environmental remediation and pollution control (A. D. Bokare & W. Choi, 2011).
Propiedades
IUPAC Name |
4-(3,4-dipropoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-9-20-14-7-5-12(11-15(14)21-10-4-2)13(17)6-8-16(18)19/h5,7,11H,3-4,6,8-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJQZEBRVXTLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dipropoxyphenyl)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2750036.png)
![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2750038.png)



![2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2750043.png)

![5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2750048.png)


![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)

